5-Bromo-2,4-dichlorobenzamide

Description

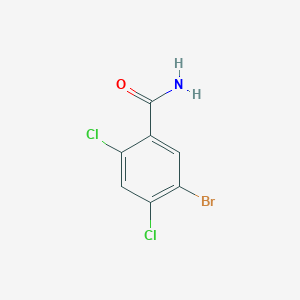

Structure

2D Structure

Properties

IUPAC Name |

5-bromo-2,4-dichlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrCl2NO/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXBLEGDYNPHQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrCl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Conformational Analysis of 5 Bromo 2,4 Dichlorobenzamide and Analogues

Spectroscopic Characterization Techniques for Molecular Identification

Spectroscopic methods are indispensable for the initial identification and structural confirmation of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provide detailed information about the molecular framework, functional groups, and elemental composition of 5-Bromo-2,4-dichlorobenzamide and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

¹H NMR Spectroscopy: The proton NMR spectra of benzamide (B126) analogues are characterized by distinct signals for the aromatic and amide protons. For instance, in N,N'-(dodecane-1,12-diyl)bis(2,4-dichlorobenzamide), the aromatic protons appear in the range of 7.41-7.67 ppm. dergipark.org.tr The amide N-H protons typically resonate further downfield as a triplet. dergipark.org.tr In other analogues like 4-bromo-2-aminobenzoic acid, the aromatic protons show characteristic doublet and doublet of doublets splitting patterns based on their substitution. semanticscholar.org For this compound, one would anticipate two singlets in the aromatic region due to the substitution pattern of the benzene (B151609) ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. In analogues such as N,N'-(dodecane-1,12-diyl)bis(4-bromobenzamide), the carbonyl carbon (C=O) of the amide group gives a characteristic signal around 165.1 ppm. dergipark.org.tr The aromatic carbons resonate in the typical region of approximately 120-140 ppm. For N-[(5-bromothiophen-2-yl)sulfonyl]-2,4-dichlorobenzamide, the carbonyl carbon appears at 165.99 ppm. karger.com Based on these analogues, the ¹³C NMR spectrum of this compound is expected to show a carbonyl signal in a similar range and distinct signals for the six aromatic carbons, with their chemical shifts influenced by the attached chloro and bromo substituents.

Table 1: Representative ¹H and ¹³C NMR Data for Analogues of this compound

| Compound | Nucleus | Chemical Shift (δ) ppm |

|---|---|---|

| N,N'-(dodecane-1,12-diyl)bis(2,4-dichlorobenzamide) dergipark.org.tr | ¹H NMR (400 MHz, DMSO-d6) | 8.44 (t, 2H, N–H), 7.67 (d, 2H, Ar–H), 7.47 (dd, 2H, Ar–H), 7.41 (d, 2H, Ar–H), 3.22-3.17 (m, 4H), 1.52–1.45 (m, 4H), 1.34–1.23 (m, 16H) |

| N,N'-(dodecane-1,12-diyl)bis(4-bromobenzamide) dergipark.org.tr | ¹H NMR (400 MHz, DMSO-d6) | 8.50 (t, 2H, N–H), 7.77 (d, 4H, Ar–H), 7.66 (d, 4H, Ar–H), 3.25-3.20 (m, 4H), 1.53–1.46 (m, 4H), 1.30–1.21 (m, 16H) |

| ¹³C NMR (100 MHz, DMSO-d6) | 165.1 (C=O), 133.8, 131.2, 129.3, 124.6, 28.97, 28.95, 28.7, 26.4 | |

| N-[(5-bromothiophen-2-yl)sulfonyl]-2,4-dichlorobenzamide karger.com | ¹³C NMR (151 MHz, (CD₃)₂CO) | 165.99, 147.43, 136.73, 132.34, 131.93, 131.33, 130.53, 130.14, 129.62, 127.40, 117.90 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. While a specific FT-IR spectrum for this compound is not available, the spectra of its analogues provide a clear indication of the expected absorption bands.

For N,N'-(dodecane-1,12-diyl)bis(2,4-dichlorobenzamide), characteristic peaks are observed for the N-H stretching of the amide at 3279 cm⁻¹, aromatic C-H stretching at 3055 cm⁻¹, and a strong carbonyl (C=O) stretching at 1643 cm⁻¹. dergipark.org.tr A similar analogue, N,N'-(dodecane-1,12-diyl)bis(4-bromobenzamide), shows corresponding peaks at 3226 cm⁻¹ (N-H), 3052 cm⁻¹ (aromatic C-H), and 1626 cm⁻¹ (C=O). dergipark.org.tr For this compound, one would expect to observe these characteristic absorptions in similar regions, confirming the presence of the amide and substituted benzene functionalities.

Table 2: Characteristic FT-IR Absorption Bands for Analogues of this compound

| Compound | N-H Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Carbonyl (C=O) Stretch (cm⁻¹) | Source |

|---|---|---|---|---|

| N,N'-(dodecane-1,12-diyl)bis(2,4-dichlorobenzamide) | 3279 | 3055 | 1643 | dergipark.org.tr |

| N,N'-(dodecane-1,12-diyl)bis(4-bromobenzamide) | 3226 | 3052 | 1626 | dergipark.org.tr |

| (Z)-N-(3-(3-amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-(4-bromophenyl)thiazol-2(3H)-ylidene)-2,4-dichlorobenzamide | 3428, 3271 (NH₂) | - | 1683 | doi.org |

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio to a high degree of accuracy. Although HRMS data for this compound is not explicitly found, data for complex analogues containing the 2,4-dichlorobenzamide (B1293658) moiety are available.

For example, the HRMS of (Z)-N-(3-(3-amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-(4-bromophenyl)thiazol-2(3H)-ylidene)-2,4-dichlorobenzamide showed a calculated m/z for [M+H]⁺ of 597.9389, with a found value of 597.9392, confirming its elemental composition. doi.org Another analogue, (Z)-N-(3-(3-amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-(4-cyanophenyl)thiazol-2(3H)-ylidene)-2,4-dichlorobenzamide, had a calculated m/z for [M+H]⁺ of 545.0242 and a found value of 545.0217. doi.org For this compound (C₇H₄BrCl₂NO), the expected monoisotopic mass would be approximately 268.92 g/mol , and HRMS would be able to confirm this with high precision. bldpharm.com

Table 3: HRMS Data for Analogues Containing the 2,4-Dichlorobenzamide Moiety

| Compound | Ion | Calculated m/z | Found m/z | Source |

|---|---|---|---|---|

| (Z)-N-(3-(3-amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-(4-bromophenyl)thiazol-2(3H)-ylidene)-2,4-dichlorobenzamide | [M+H]⁺ | 597.9389 | 597.9392 | doi.org |

| (Z)-N-(3-(3-amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-(4-cyanophenyl)thiazol-2(3H)-ylidene)-2,4-dichlorobenzamide | [M+H]⁺ | 545.0242 | 545.0217 | doi.org |

X-ray Crystallography and Solid-State Architectural Studies

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound has not been reported, the analysis of its analogues provides valuable insights into its likely solid-state architecture.

Determination of Crystal Structure and Unit Cell Parameters

The crystal structures of several dichlorobenzamide and bromobenzamide derivatives have been determined, revealing their packing arrangements in the solid state. For example, 3,5-Dichloro-N-(2-chlorophenyl)benzamide crystallizes in the triclinic space group Pī. In another case, 2-bromo-N-(2,4-dichlorophenyl)benzamide crystallizes in the Pbca space group. bezmialem.edu.tr The specific unit cell parameters are highly dependent on the exact molecular structure and the resulting intermolecular interactions.

Table 4: Crystal Data and Structure Refinement for Dichlorobenzamide Analogues

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |

|---|---|---|---|---|---|---|---|---|---|

| 3,5-Dichloro-N-(2-chlorophenyl)benzamide | Triclinic | Pī | 5.047 | 10.28 | 13.36 | 107.59 | 93.55 | 98.34 | 2 |

| 3,5-Dichloro-N-(4-chlorophenyl)benzamide | Monoclinic | Pn | 9.581 | 12.217 | 11.072 | 90 | 92.584 | 90 | 4 |

Data for illustrative analogues; specific data for this compound is not available.

Analysis of Molecular Conformation and Dihedral Angles

The conformation of benzamides, particularly the dihedral angle between the plane of the benzene ring and the amide group, is a key structural feature. In 2,6-dichlorobenzamide (B151250), this dihedral angle is 76.64°. This significant twist is attributed to the steric hindrance from the ortho-chloro substituents. For 2,4-dichlorobenzamide, a dihedral angle of 85° has been reported, indicating a non-planar conformation. rsc.org

In the case of this compound, the presence of a chlorine atom at the 2-position (ortho to the amide group) would also be expected to induce a significant twist in the molecule, leading to a non-coplanar arrangement of the benzamide moiety. This conformational preference can have a significant impact on the molecule's packing in the crystal lattice and its interactions with biological targets.

Table 5: Dihedral Angles in Benzamide Analogues

| Compound | Dihedral Angle between Benzene Ring and Amide Group (°) | Source |

|---|---|---|

| 2,6-Dichlorobenzamide | 76.64 | |

| 2,4-Dichlorobenzamide | 85 | rsc.org |

| 2-Chlorobenzamide | 76 | rsc.org |

| 2-Bromobenzamide | 81 | rsc.org |

Investigation of Intermolecular Interactions within Crystal Lattices

The spatial arrangement of this compound molecules in the solid state is governed by a hierarchy of intermolecular interactions. These range from strong, classical hydrogen bonds to weaker, yet structurally significant, halogen bonds and van der Waals forces. The presence of donor (N-H) and acceptor (C=O, halogens) sites facilitates a variety of predictable and well-characterized interaction motifs.

Hydrogen Bonding Networks (N-H...O, C-H...X)

Hydrogen bonds are among the most influential forces directing the crystal packing of benzamides. In analogues of this compound, these interactions are consistently observed and play a primary role in forming robust supramolecular structures.

N-H···O Hydrogen Bonds: The amide functional group is a potent hydrogen bond donor (N-H) and acceptor (C=O). This typically results in the formation of a strong and highly directional N-H···O hydrogen bond. In many benzamide crystal structures, this interaction connects molecules into centrosymmetric dimers, forming a characteristic R²₂(8) ring motif, or into extended one-dimensional chains. mdpi.comnih.govmdpi.com The amide unit can function as both a hydrogen bond donor and acceptor simultaneously, further strengthening the crystal lattice. mdpi.com Computational studies on related benzamides show these N-H···O bonds to be energetically significant. nih.gov

Table 1: Representative Hydrogen Bond Parameters in Benzamide Analogues

| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) | Reference |

|---|---|---|---|

| N-H···O | 2.8 - 3.0 | 160 - 180 | mdpi.commdpi.com |

| C-H···O | 3.2 - 3.5 | 130 - 160 | conicet.gov.arjst.go.jp |

| C-H···Cl | ~2.88 | ~134 | mdpi.com |

| C-H···Br | 3.0 - 3.1 | 130 - 170 | mdpi.com |

Note: Data are generalized from various benzamide and haloarene crystal structures.

Halogen Bonding Interactions (C-X...π, X...X)

The presence of chlorine and bromine atoms on the aromatic ring introduces the possibility of halogen bonding, a highly directional non-covalent interaction that has gained recognition as a powerful tool in crystal engineering. mdpi.com This interaction arises from the anisotropic distribution of electron density on the halogen atom, resulting in a region of positive electrostatic potential, known as a σ-hole, along the extension of the C-X covalent bond. mdpi.comiucr.org

C-X···π Interactions: The electron-rich π-system of the aromatic ring can act as a halogen bond acceptor. In analogues, interactions where a halogen atom (Cl or Br) from one molecule points towards the face of the aromatic ring of an adjacent molecule (C-X···π) have been observed. jst.go.jpnih.gov These interactions contribute to the cohesion between molecular layers.

X···X Interactions: Type II halogen-halogen contacts (C-X···X) are also prominent in the crystal packing of halogenated aromatic compounds. jst.go.jpnih.gov These occur when the electrophilic σ-hole of a halogen on one molecule interacts with the electronegative equatorial belt of a halogen on a neighboring molecule. In a bromo-substituted benzamide isomer, Br···Br interactions with distances of 3.54 Å have been identified, playing a key role in linking molecules into specific arrangements. nih.gov Given the substitution pattern of this compound, both Br···Cl and Cl···Cl interactions are also geometrically plausible.

Table 2: Characteristics of Halogen Bonds in Halogenated Aromatics

| Interaction Type | Donor-Acceptor | Interaction Distance | Key Geometric Feature | Reference |

|---|---|---|---|---|

| Halogen Bond | C-Br | Approaches sum of vdW radii | C-Br···A angle near 180° | mdpi.comiucr.org |

| Halogen Bond | C-Cl | Approaches sum of vdW radii | C-Cl···A angle near 180° | iucr.orgpnas.org |

| X···X Contact | Br···Br | ~3.54 Å | Forms specific packing motifs | nih.gov |

| C-X···π Contact | C-Br/C-Cl···Ring | - | Halogen points to π-face | jst.go.jpnih.gov |

Note: 'A' represents a nucleophilic acceptor atom (e.g., O, N) or π-system.

π-π Stacking and Other Non-Covalent Interactions

The planar aromatic core of the benzamide structure facilitates π-π stacking interactions. These interactions, driven by a combination of electrostatic and dispersion forces, are common in dichlorobenzamide analogues and are critical for the densification of crystal packing. vulcanchem.comvulcanchem.com

In substituted aromatic systems, a parallel-displaced or tilted arrangement is often favored over a face-to-face sandwich configuration to minimize electrostatic repulsion. The presence and position of halogen substituents are known to modulate the strength and geometry of these stacking interactions. nih.govrsc.org For N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide, π-π stacking interactions with an inter-centroid distance of 3.694 Å were observed, contributing to the formation of a three-dimensional supramolecular architecture. rsc.org

Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Assessment

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. frontiersin.orgnih.gov By mapping properties onto a surface defined by the molecule's electron distribution, it provides a detailed picture of the crystal packing environment. The surface is colored based on normalized contact distances (dnorm), where red spots indicate close contacts (shorter than van der Waals radii), white areas represent contacts around the vdW separation, and blue regions signify longer contacts. jst.go.jp

A two-dimensional "fingerprint plot" is generated from the Hirshfeld surface, which summarizes all intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). researchgate.net This plot allows for the quantitative decomposition of the surface into contributions from different interaction types.

Table 3: Intermolecular Contact Contributions from Hirshfeld Surface Analysis for N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide rsc.org

| Contact Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···C/C···H | 20.9 |

| H···H | 20.5 |

| H···Cl/Cl···H | 19.4 |

| H···O/O···H | 13.8 |

| H···S/S···H | 8.9 |

Note: This data is for an analogous dichlorobenzamide derivative and serves as an illustrative example of the insights gained from Hirshfeld analysis.

Polymorphism and Co-crystallization Phenomena

Polymorphism, the ability of a compound to exist in two or more different crystalline forms, is a phenomenon of great importance, particularly in the pharmaceutical industry, as different polymorphs can exhibit distinct physical properties. This phenomenon is relevant to the benzamide class of compounds. google.comgoogle.com Different polymorphs arise from variations in the packing of molecules in the crystal lattice, which can be driven by subtle shifts in the balance of intermolecular interactions. google.com

While no specific polymorphs of this compound have been documented in the surveyed literature, the rich variety of competing hydrogen and halogen bond donors and acceptors in the molecule makes their existence plausible. Different crystallization conditions could favor different supramolecular synthons, leading to distinct crystal packing arrangements and, consequently, different polymorphs. For example, one form might be dominated by N-H···O dimer formation, while another might feature a catemer chain stabilized by a different combination of hydrogen and halogen bonds.

Co-crystallization, the process of forming a crystalline solid containing two or more different molecular components in a stoichiometric ratio, is another relevant phenomenon. This technique is often employed to modify the physicochemical properties of a target molecule by introducing a co-former that can establish new and predictable intermolecular interactions, such as halogen bonds. iucr.org

Computational and Theoretical Investigations of 5 Bromo 2,4 Dichlorobenzamide Systems

Quantum Mechanical Studies (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. imist.ma It is a common approach for accurately estimating the electronic and structural properties of compounds. researchgate.net DFT calculations are frequently employed to understand molecular geometries, vibrational frequencies, and various reactivity parameters.

Electronic structure calculations aim to describe the arrangement and energies of electrons within a molecule. Molecular Orbital (MO) theory, a fundamental concept within this field, posits that atomic orbitals combine to form molecular orbitals that span the entire molecule. DFT is a primary tool for performing these calculations, providing insights into the molecule's bonding, stability, and electronic properties. For instance, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been used to study the structures and potential energy landscapes of ortho-substituted fluoro- and chloro-benzoic acids, which are structurally related to the target molecule. pensoft.net

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity. ias.ac.in The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. ias.ac.in The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity, kinetic stability, and optical polarizability. ias.ac.indcu.ie A small energy gap generally signifies a more reactive molecule. researchgate.netdcu.ie

While specific FMO data for 5-Bromo-2,4-dichlorobenzamide was not found, studies on related benzamide (B126) derivatives utilize FMO analysis to predict reactivity. For example, in a study of N-((4-acetylphenyl) carbamothioyl) pivalamide, a small HOMO-LUMO gap was calculated, indicating its reactive nature. researchgate.net Similarly, the HOMO-LUMO gap for 2,6-dichlorobenzamide (B151250) has been reported as 5.944 eV.

Table 1: Illustrative Frontier Molecular Orbital Energy Data for Related Compounds This table is for illustrative purposes only, showing the type of data generated in FMO analysis for compounds other than this compound.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| 4-ethoxy-2,3-difluoro benzamide | - | - | 5.38191 | ias.ac.in |

| 2,6-dichlorobenzamide | - | - | 5.944 | |

| N-benzoyl-N'-tribromophenylthiourea (I) | - | - | 3.95 | uni.lu |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. mdpi.com It illustrates the charge distribution on the molecular surface, where different colors represent varying electrostatic potential values. mdpi.com Typically, red-colored regions indicate negative potential (electron-rich) and are susceptible to electrophilic attack, while blue-colored regions indicate positive potential (electron-poor) and are prone to nucleophilic attack. mdpi.com

MEP analysis has been applied to various substituted benzoic acids and benzamides to understand their interaction sites. nih.govdcu.ie For example, in a study of 2-Chloro, 4-X-Benzoic Acids (where X=I, Br, Cl, F), the MEP surface map revealed that the N-H group acts as an electrophilic center. nih.gov In another study, the negative MEP region in a related compound was concentrated on the oxygen of the C=O group, identifying it as a likely site for nucleophilic interaction. mdpi.com

Global and local reactivity descriptors derived from DFT provide quantitative measures of a molecule's reactivity. Global descriptors include chemical potential (μ), hardness (η), softness (S), and electrophilicity index (ω). ias.ac.in Local reactivity is often described by the Fukui function, f(r), which identifies the most reactive sites within a molecule by indicating how the electron density changes upon the addition or removal of an electron. It helps to pinpoint specific atoms susceptible to nucleophilic (f+), electrophilic (f-), or radical (f0) attack. mdpi.com

Although no Fukui function analysis was found for this compound, this method has been successfully applied to related systems. For instance, in a study on derivatives of 4,5-dichlorophthalic anhydride (B1165640), Fukui functions calculated at the B3LYP/6-311G(d,p) level were used to identify the active sites for electrophilic and nucleophilic attacks. mdpi.com

Table 2: Illustrative Global Reactivity Descriptors for a Related Compound (4-ethoxy-2,3-difluoro benzamide) This table is for illustrative purposes only, showing the type of data generated from DFT calculations for a compound other than this compound.

| Parameter | Definition | Value (eV) | Source |

|---|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.91841 | ias.ac.in |

| Electron Affinity (A) | -ELUMO | 1.5365 | ias.ac.in |

| Chemical Potential (μ) | -(I+A)/2 | -4.227455 | ias.ac.in |

| Hardness (η) | (I-A)/2 | 2.690955 | ias.ac.in |

| Softness (S) | 1/(2η) | 0.371615 | ias.ac.in |

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative stabilities. A Potential Energy Surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of one or more of its internal coordinates, such as dihedral angles. ias.ac.in By performing a PES scan, researchers can identify the lowest-energy (most stable) conformers. ias.ac.ingoogle.com This method has been used to determine the most stable conformation of molecules like 4-ethoxy-2,3-difluoro benzamide by rotating specific dihedral angles and calculating the corresponding energy at each step. ias.ac.in Similar DFT-based PES scans have been performed on isomers like 2,6-dichlorobenzoic acid to understand the interactions between the carboxylic group and ortho substituents. pensoft.net

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. pensoft.nettandfonline.com By solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic conformational behavior of a molecule, including its flexibility and interactions with its environment (e.g., a solvent or a biological receptor). pensoft.nettandfonline.com This technique is valuable for understanding how a molecule's conformation changes and what structures it prefers to adopt in a dynamic setting.

While no specific MD simulation studies were found for this compound, MD simulations have been widely applied to various benzamide analogues to confirm the stability of ligand-protein complexes and to understand their binding modes. nih.govtandfonline.commdpi.com For example, a 15-nanosecond MD simulation was used to confirm the stability of a complex between a three-substituted benzamide derivative and the FtsZ protein. nih.govtandfonline.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drug candidates to their protein targets.

Prediction of Binding Mechanisms within Enzyme Active Sites

Molecular docking studies have been employed to investigate the binding of this compound and its derivatives with various enzyme active sites, providing insights into their potential inhibitory mechanisms.

MabA (FabG1): The enzyme MabA (or FabG1) is essential for the survival of Mycobacterium tuberculosis, the causative agent of tuberculosis, as it is involved in the biosynthesis of mycolic acids, a key component of the mycobacterial cell wall. anr.frmdpi.comnih.gov Consequently, MabA is a significant target for the development of new anti-tuberculosis drugs. anr.frnih.gov Fragment-based screening and subsequent optimization have led to the discovery of anthranilic acid derivatives as inhibitors of MabA. mdpi.comnih.gov Molecular docking studies of these and other compound classes have been instrumental in understanding their binding within the MabA active site. nih.govresearchgate.net

Urease: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. It is a key virulence factor for several pathogens, including Helicobacter pylori, and is implicated in diseases like peptic ulcers and urolithiasis. ekb.eg Various studies have utilized molecular docking to explore the interactions of inhibitors, including derivatives containing the benzamide moiety, with the urease active site. ekb.egnih.govnih.govresearchgate.net For instance, N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide has been identified as a potential urease inhibitor through both experimental and computational studies. nih.govfrontiersin.org

Carbonic Anhydrases: Carbonic anhydrases (CAs) are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in various physiological processes, and their inhibition has therapeutic applications. researchgate.net Docking studies have been performed on sulfonamide derivatives, which are known CA inhibitors, to elucidate their binding modes. researchgate.net

TGFβ2 and VEGFR2: Transforming growth factor-beta 2 (TGFβ2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) are crucial targets in cancer therapy due to their roles in tumor growth and angiogenesis. bezmialem.edu.tr Molecular docking simulations have been used to study the interaction of potential inhibitors, such as 3-amino-thiophene-2-carbohydrazide derivatives containing a 2,4-dichlorobenzamide (B1293658) group, with the active sites of TGFβ2 and VEGFR2. bezmialem.edu.tr

Cyclin-Dependent Kinases (CDKs): While specific docking studies of this compound with CDKs were not found in the provided search results, the structurally related compound 5-bromo-2,4-dichloropyrimidine (B17362) is used in the synthesis of Palbociclib, a CDK inhibitor. This suggests that the bromo-dichloro-aromatic scaffold could potentially interact with the ATP-binding pocket of CDKs.

Detailed Analysis of Interaction Patterns and Identification of Key Amino Acid Residues

Docking studies provide a detailed view of the interactions between a ligand and its target protein, highlighting key amino acid residues involved in binding.

For derivatives of 2,4-dichlorobenzamide targeting TGFβ2 , molecular docking has revealed significant interactions. A hydrogen bond often forms between the carbonyl oxygen of the amide group and the amino acid residue Asn-332. bezmialem.edu.tr Furthermore, halogen bond interactions are observed between the chlorine atom at the para position of the benzamide ring and Asp-397. bezmialem.edu.tr In the case of VEGFR2 , the carbonyl oxygen of the amide structure has been shown to interact with the active site. bezmialem.edu.tr Additionally, a pi-cation interaction can occur between the thiophene (B33073) ring of some derivatives and Lys-868. bezmialem.edu.tr

In studies of urease inhibitors, the 2,4-dichlorobenzamide group has been identified as crucial for activity, with the chlorine atoms forming halogen bond interactions with amino acid residues in the active site. bezmialem.edu.tr For other urease inhibitors, interactions with key residues in the active site have also been rationalized through docking. nih.gov

For compounds targeting MabA , while specific residue interactions for this compound were not detailed in the search results, docking studies of other inhibitors have shown accommodation within the active site through a network of bonded and non-bonded interactions. researchgate.net

The following table summarizes key amino acid interactions for related compounds in various enzyme active sites:

| Target Enzyme | Interacting Ligand Group | Key Amino Acid Residues | Type of Interaction |

| TGFβ2 | Carbonyl oxygen of amide | Asn-332 | Hydrogen Bond |

| TGFβ2 | para-chloro of benzamide | Asp-397 | Halogen Bond |

| VEGFR2 | Carbonyl oxygen of amide | - | Interaction |

| VEGFR2 | Thiophene ring | Lys-868 | Pi-cation Interaction |

| Urease | 2,4-dichloro of benzamide | Active site residues | Halogen Bond |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Property Correlations

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Structure-Activity Models Based on Theoretical Descriptors

QSAR models are developed by correlating the biological activity of a set of molecules with their calculated physicochemical properties, known as molecular descriptors. These descriptors can be electronic, steric, hydrophobic, or topological in nature. researchgate.netfrontiersin.org

Several studies have successfully developed QSAR models for various biological activities. For instance, QSAR models for antimicrobial agents have been developed using descriptors like molar refractivity and the Balaban index (J). researchgate.net In another study, QSAR models for antioxidant activity were constructed using multiple linear regression (MLR) with good predictive performance. researchgate.net For the prediction of dye removal by coagulation, QSAR models identified surface area and molecular weight as key molecular parameters. frontiersin.org

The general process involves:

Collecting a dataset of compounds with known biological activities.

Calculating a wide range of molecular descriptors for each compound.

Using statistical methods, such as multiple linear regression, to build a mathematical model that relates the descriptors to the activity. researchgate.net

Validating the model to ensure its predictive power.

Predictive Modeling of Molecular Activities

Once a robust QSAR model is developed, it can be used to predict the biological activity of new, untested compounds. This predictive capability is a cornerstone of rational drug design, as it allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and testing. researchgate.netresearchgate.net

For example, a validated QSAR model for antimicrobial activity can predict the pMIC (logarithmic value of minimum inhibitory concentration) of new 2,4-dichlorobenzoic acid derivatives. researchgate.net Similarly, QSAR models have been used to predict the antimalarial activity of chalcone (B49325) derivatives and the S1PR2 activating potential of nitrogen-containing heterocycles. researchgate.net The predictive performance of these models is often assessed by parameters such as the square of the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). researchgate.net

The following table showcases examples of descriptors used in QSAR models for predicting different biological activities.

| Predicted Activity | Key Theoretical Descriptors |

| Antimicrobial | Molar Refractivity (MR), Balaban Index (J) |

| Antioxidant (DPPH, SOD) | Mor07u, Mor29v |

| Dye Removal | Surface Area (approx.) (SAA), Molecular Weight (MW) |

Molecular Mechanisms of Biological Activity of Halogenated Benzamide Compounds

Enzyme Inhibition Mechanisms at the Molecular Level

The ability of halogenated benzamides to inhibit various enzymes is a cornerstone of their therapeutic potential. The nature and position of the halogen substituents on the benzamide (B126) ring play a crucial role in determining the potency and selectivity of this inhibition.

Specific Enzyme Inhibition (e.g., MabA (FabG1), urease, acetylcholinesterase, butyrylcholinesterase, α-amylase, TGFβ2, VEGFR2, carbonic anhydrases, cyclin-dependent kinases)

Research has demonstrated that halogenated benzamide derivatives can act as inhibitors for a wide array of enzymes through various molecular interactions.

MabA (FabG1): MabA, an essential enzyme in the fatty acid synthase-II (FAS-II) system of Mycobacterium tuberculosis, is a key target for developing new antitubercular drugs. nih.govnih.gov Anthranilic acids, which are structurally related to benzamides, have been identified as inhibitors of MabA, suggesting a potential mechanism for halogenated benzamides in disrupting the synthesis of mycolic acids, which are vital components of the mycobacterial cell wall. nih.govresearchgate.net

Urease: Urease is a nickel-containing enzyme crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori. Halogenated compounds have shown potent inhibitory activity against this enzyme. acs.orgsemanticscholar.org The mechanism often involves slow-binding inhibition, where the inhibitor interacts with the nickel ions in the active site of the urease enzyme. semanticscholar.orgnih.gov The presence of halogen atoms on the phenyl ring can enhance the inhibitory potency of these compounds. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): These enzymes are primary targets in the management of Alzheimer's disease. Halogenated 2-hydroxy-N-phenylbenzamides (salicylanilides) have been evaluated as inhibitors of both AChE and BuChE. nih.govnih.gov Kinetic studies reveal that these compounds can act as mixed-type inhibitors, binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes. researchgate.netnih.gov The substitution pattern of halogens on the benzamide structure significantly influences the inhibitory activity and selectivity. nih.govnih.gov

α-Amylase: This enzyme is a key target for controlling postprandial hyperglycemia in type 2 diabetes. Benzoic acid derivatives have been shown to inhibit α-amylase, and the nature of substituents on the benzene (B151609) ring affects this activity. nih.gov For instance, the presence of a hydroxyl group at the 2-position of the benzene ring has a strong positive effect on inhibitory activity, while methoxylation at the same position can have a negative effect. nih.gov The inhibition mechanism involves interactions such as hydrogen bonding and hydrophobic interactions within the enzyme's active site. nih.gov

VEGFR2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a critical tyrosine kinase involved in angiogenesis, a process essential for tumor growth and metastasis. researchgate.netscispace.com Halogen substituents on inhibitor molecules can significantly improve inhibitory activities against VEGFR2. nih.gov Studies on halogenated flavonoid derivatives have shown that they can significantly diminish VEGFR2 phosphorylation, a key step in its activation. nih.gov Molecular docking studies suggest that these compounds fit into the ATP-binding domain of the kinase. nih.gov

Carbonic Anhydrases (CAs): CAs are zinc-containing metalloenzymes. Halogenated benzenesulfonamides and benzamide-4-sulfonamides are effective inhibitors of several human CA isoforms, including CA I, II, VII, and the tumor-associated isoform IX. nih.govnih.gov The primary mechanism involves the sulfonamide group coordinating to the Zn(II) ion in the active site, while the halogenated benzamide portion of the molecule makes further contacts with residues in the active site, enhancing binding affinity and contributing to isoform selectivity. nih.govnih.gov

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition is a major strategy in cancer therapy. researchgate.net Benzamide-containing compounds have been developed as non-ATP competitive inhibitors of CDK2. nih.gov These inhibitors function by targeting the substrate recruitment site, also known as the cyclin binding groove (CBG), rather than the highly conserved ATP-binding pocket, which can offer greater selectivity. nih.gov

Table 1: Inhibitory Activity of Halogenated Benzamide Derivatives Against Various Enzymes

| Compound Class | Target Enzyme | IC50 / Ki Value | Reference |

| Halogenated 2-hydroxy-N-phenylbenzamides | Acetylcholinesterase (AChE) | 33.1 to 85.8 µM | nih.govnih.gov |

| Halogenated 2-hydroxy-N-phenylbenzamides | Butyrylcholinesterase (BuChE) | 53.5 to 228.4 µM | nih.govnih.gov |

| Benzamide-4-sulfonamides | Carbonic Anhydrase I (hCA I) | 5.3 to 334 nM (Ki) | nih.gov |

| Benzamide-4-sulfonamides | Carbonic Anhydrase II (hCA II) | Low nanomolar / subnanomolar (Ki) | nih.gov |

| Benzamide-4-sulfonamides | Carbonic Anhydrase IX (hCA IX) | Low nanomolar / subnanomolar (Ki) | nih.gov |

| Picolinamide Derivative (7a) | Acetylcholinesterase (AChE) | 2.49 ± 0.19 μM | nih.gov |

| Halogenated Flavone (5b) | VEGFR2 Phosphorylation | 57% inhibition at 10 µM | nih.gov |

| 2,3,4-trihydroxybenzoic acid | α-Amylase | 17.30 ± 0.73 mM | nih.gov |

| Benzamide Scaffold Compound (1) | CDK2/cyclin A | 0.69 μM | nih.gov |

Molecular Basis of Observed Selectivity for Enzyme Targets

The selectivity of halogenated benzamides for specific enzyme targets is a complex phenomenon governed by precise molecular interactions within the enzyme's binding pocket.

The strategic placement of halogen atoms is a key determinant of selectivity. Halogens can form "halogen bonds," which are specific, non-covalent interactions between an electrophilic region on the halogen atom and a nucleophilic site (like oxygen, nitrogen, or sulfur) on the enzyme. scispace.commanchester.ac.uk The directionality and strength of these bonds can orient the inhibitor in a specific conformation that is more favorable for one enzyme target over another. scispace.com

For example, in flavin-dependent halogenases, selectivity is imparted via molecular recognition where the substrate is positioned in the active site through specific interactions, allowing for halogenation at a precise location. chemrxiv.org Similarly, for inhibitors, the precise fit within a binding pocket, dictated by a combination of hydrogen bonds, hydrophobic interactions, and halogen bonds, determines its affinity and selectivity. scispace.commanchester.ac.uk The difference in amino acid residues lining the active sites of various enzyme isoforms allows for the rational design of selective inhibitors. For instance, varying substituents on 2-chloro/bromo-benzenesulfonamide rings allows for the design of compounds selective for different carbonic anhydrase isoforms like CA VII, CA IX, or CA XII. nih.gov

Antimicrobial Modalities and Mechanisms of Action

Halogenated benzamides have demonstrated notable activity against a range of pathogenic microbes, including bacteria and fungi. Their mechanisms of action often involve the disruption of essential cellular processes.

Antibacterial Action Mechanisms (e.g., against Staphylococcus aureus, Escherichia coli)

The antibacterial activity of compounds related to halogenated benzamides has been observed against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. While the precise mechanism for 5-Bromo-2,4-dichlorobenzamide is not fully elucidated, related compounds offer insights into potential modes of action.

One primary mechanism is the disruption of the bacterial cell membrane. nih.gov This can lead to increased membrane permeability, changes in surface hydrophobicity, and leakage of essential intracellular components like potassium ions (K+), ultimately causing cell death. nih.gov Another potential mechanism involves the inhibition of crucial metabolic pathways. For example, studies on phenolic acids against E. coli have shown that these compounds can perturb the production of acetyl-CoA, thereby interrupting material conversion and energy metabolism. frontiersin.org Furthermore, related compounds like 5-bromoindole-2-carboxamides have shown potent activity against E. coli, with minimum inhibitory concentrations (MICs) as low as 0.35–1.25 μg/mL, suggesting they interfere with a critical bacterial process. researchgate.net

Antifungal Action Mechanisms

Certain halogenated benzamide derivatives also possess antifungal properties. For instance, N-(3,5-dichlorophenyl)-5-chloro-2-hydroxybenzamide has demonstrated activity against the pathogenic fungus Candida albicans. nih.gov The mechanism is reported to involve the inhibition of filamentation and biofilm formation, which are critical virulence factors for C. albicans, allowing it to colonize host tissues and resist antifungal treatments. nih.gov

Anticancer Activity at Cellular and Molecular Levels

The anticancer potential of halogenated benzamides stems from their ability to modulate the activity of key proteins involved in cancer cell proliferation, survival, and metastasis. The molecular mechanisms are often directly linked to the specific enzyme inhibition profiles discussed previously.

Inhibition of Angiogenesis: By inhibiting VEGFR2, a key mediator of angiogenesis, these compounds can block the formation of new blood vessels that tumors require to grow and spread. nih.govnih.gov This leads to the starvation of the tumor and a reduction in its growth.

Cell Cycle Arrest and Apoptosis: The inhibition of cyclin-dependent kinases (CDKs) disrupts the normal progression of the cell cycle. nih.gov For example, inhibiting CDK2 can halt the cell cycle at the G1/S transition phase, preventing DNA replication and cell division, which can ultimately lead to programmed cell death (apoptosis) in cancer cells. nih.gov

Modulation of Tumor Microenvironment: Tumor-associated carbonic anhydrase isoforms, such as CA IX, are often overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, which promotes tumor invasion and metastasis. By selectively inhibiting CA IX, halogenated benzamide-sulfonamides can help to normalize the pH of the tumor microenvironment, thereby reducing cancer cell motility and invasiveness. nih.gov

Induction of Apoptosis and Cell Cycle Modulation Pathways

Halogenated benzamide compounds have been shown to exert significant influence over cell fate by inducing apoptosis (programmed cell death) and modulating the cell cycle. The N-substituted benzamide, declopramide, has been demonstrated to induce apoptosis in murine 70Z/3 pre-B cells and human HL60 promyelocytic cancer cells at concentrations above 250 μM. nih.gov This process is initiated through the mitochondrial pathway, characterized by the release of cytochrome c into the cytosol, which in turn leads to the activation of caspase-9. nih.govresearchgate.net The critical role of the caspase cascade is highlighted by the fact that broad-spectrum caspase inhibitors, as well as specific caspase-9 inhibitors, can block apoptosis and improve cell viability. nih.govresearchgate.net Furthermore, the overexpression of the anti-apoptotic protein Bcl-2 can also inhibit declopramide-induced apoptosis. nih.gov

A key event preceding apoptosis is the arrest of the cell cycle in the G2/M phase. nih.gov This cell cycle block is observed even when apoptosis is inhibited by caspase inhibitors or Bcl-2 overexpression, suggesting it is an upstream event. nih.govresearchgate.net While the p53 tumor suppressor protein is upregulated in some cell lines by these benzamides, the induction of both G2/M arrest and apoptosis appears to be independent of p53, as these effects are also observed in p53-deficient cell lines like HL60. nih.govresearchgate.net

Tasisulam (B1682931), a sulfonamide compound that incorporates a 2,4-dichlorobenzamide (B1293658) moiety, also demonstrates potent effects on the cell cycle and apoptosis. ebi.ac.ukcaymanchem.com In various cancer cell lines, tasisulam causes an accumulation of cells in the G2/M phase of the cell cycle, leading to subsequent apoptosis. caymanchem.comnih.gov This activity is associated with the induction of the intrinsic apoptotic pathway, marked by the loss of mitochondrial membrane potential and the release of cytochrome c. ebi.ac.uknih.gov Another novel imidazo-benzamide derivative has been shown to arrest the cell cycle in the G1 phase and induce apoptosis in lung adenocarcinoma cells, suggesting that different substitutions on the benzamide scaffold can lead to modulation of different cell cycle checkpoints. nih.gov

Table 1: Effects of Halogenated Benzamide Compounds on Apoptosis and Cell Cycle

| Compound/Class | Cell Lines | Effect on Cell Cycle | Apoptotic Pathway | Key Mediators |

| Declopramide (N-substituted benzamide) | 70Z/3 (murine pre-B), HL60 (human promyelocytic leukemia) | G2/M Arrest nih.govresearchgate.net | Intrinsic (Mitochondrial) nih.gov | Cytochrome c, Caspase-9 nih.govresearchgate.net |

| Tasisulam | Calu-6 (NSCLC), A-375 (melanoma), various hematopoietic cell lines | G2/M Arrest caymanchem.com | Intrinsic (Mitochondrial) ebi.ac.uknih.gov | Loss of mitochondrial membrane potential, ROS induction ebi.ac.uk |

| Imidazo-benzamide derivative (TBUEIB) | A549 (human lung adenocarcinoma) | G1 Arrest nih.gov | Not specified | Caspase-3, DNMT1 nih.gov |

Mechanisms of Protein Degradation (e.g., RBM39 ubiquitination and proteasomal degradation mediated by related sulfonamides)

A significant mechanism of action for a class of anticancer sulfonamides, which includes compounds structurally related to halogenated benzamides, is the induced degradation of specific cellular proteins. Compounds such as indisulam, tasisulam, and chloroquinoxaline sulfonamide (CQS) function as "molecular glues." researchgate.net They mediate the interaction between a target protein and an E3 ubiquitin ligase complex, leading to the target's ubiquitination and subsequent degradation by the proteasome. nih.govaacrjournals.orgnih.gov

The primary target identified for these aryl sulfonamides is the RNA-binding motif protein 39 (RBM39), a splicing factor. aacrjournals.orgnih.govelsevierpure.com The sulfonamide drug promotes the recruitment of RBM39 to the CUL4-DCAF15 E3 ubiquitin ligase. nih.govelsevierpure.com Specifically, the drug binds to both the DCAF15 substrate receptor and RBM39, bringing them into close proximity. researchgate.net This induced proximity allows the E3 ligase to catalyze the transfer of ubiquitin molecules to RBM39, marking it for destruction by the proteasome. nih.govaacrjournals.org The degradation of RBM39 leads to widespread changes in pre-mRNA splicing, which ultimately contributes to the anticancer effects of these compounds. researchgate.netnih.govelsevierpure.com The essentiality of this mechanism is demonstrated by the finding that mutations in RBM39 that prevent its recruitment to the DCAF15 complex confer resistance to the cytotoxic effects of the drugs. aacrjournals.orgnih.gov The paralog protein RBM23 is also targeted for degradation by this mechanism. nih.gov

Table 2: Key Components of the Sulfonamide-Mediated RBM39 Degradation Pathway

| Component | Type | Role |

| Aryl Sulfonamide (e.g., Tasisulam, Indisulam) | Small Molecule Drug | Acts as a "molecular glue" to induce proximity between RBM39 and DCAF15. researchgate.net |

| RBM39 / RBM23 | Target Protein | Splicing factors targeted for degradation. nih.govaacrjournals.org |

| DCAF15 | Substrate Receptor for E3 Ligase | Directly binds the sulfonamide and the target protein. nih.govelsevierpure.com |

| CUL4 | E3 Ubiquitin Ligase Component | Scaffold protein of the CRL4 E3 ligase complex. aacrjournals.org |

| Ubiquitin | Small Regulatory Protein | Transferred to RBM39 to mark it for degradation. nih.gov |

| Proteasome | Protein Complex | Degrades the polyubiquitinated RBM39. researchgate.netaacrjournals.org |

Inhibition of Cellular Proliferation

The induction of apoptosis and cell cycle arrest by halogenated benzamides directly contributes to their antiproliferative activity. By halting the cell division cycle, these compounds prevent the expansion of cell populations. Tasisulam has been shown to inhibit the growth of various cancer cell lines, including non-small cell lung carcinoma and melanoma, in a dose-dependent manner. ebi.ac.ukcaymanchem.com This antiproliferative effect is directly associated with the compound's ability to arrest cells in the G2/M phase and trigger apoptosis. caymanchem.com

Similarly, synthetic di- and triaryl benzamides have been tested for their antiproliferative activity against tumor cell lines. nih.gov The most active of these compounds were unsymmetrical triaryl benzamides that featured a polar amino sidechain, suggesting that specific structural features are key to maximizing their growth-inhibitory effects. nih.gov The antiproliferative properties of these compounds are often linked to their ability to interact with cellular macromolecules, such as DNA. nih.gov The degradation of essential proteins like RBM39 by related sulfonamides also strongly inhibits cancer cell proliferation, as the resulting errors in RNA splicing are lethal to the cancer cells. researchgate.net

Modulation of Key Biological Pathways

Molecular Interactions with Nucleic Acids (e.g., DNA intercalation, groove binding)

Certain benzamide derivatives are designed to act as DNA binding agents, interacting non-covalently with the DNA double helix. One of the primary modes of interaction for these compounds is minor groove binding. nih.govnih.gov Small, crescent-shaped molecules, including those based on a benzamide framework, can fit into the minor groove of DNA. nih.gov A study involving a range of di- and triaryl benzamides confirmed that these compounds were synthesized to act as DNA minor groove binders. nih.gov Their DNA binding activity was evaluated alongside their antiproliferative effects, establishing a link between the two properties. nih.gov

DNA intercalation is another potential mode of interaction, where planar aromatic molecules insert themselves between the base pairs of the DNA helix. heraldopenaccess.usrsc.org While groove binding is the more prominently cited mechanism for the specific benzamides studied, the transition from an initial groove-binding state to a more stable intercalative state is a known mechanism for some DNA-interactive drugs. rsc.org The specific mode of binding—whether groove binding or intercalation—is determined by the molecule's structure, including its shape, size, and the nature of its sidechains. nih.govrsc.org These interactions can disrupt DNA replication and transcription, ultimately contributing to the compound's biological effects, such as the inhibition of cellular proliferation. heraldopenaccess.us

Influence on Metabolic Pathways in Chemical Systems

Halogenated aromatic compounds can undergo significant metabolic transformations in biological systems. The study of these metabolic pathways is crucial to understanding their activity and fate. While direct metabolic studies on this compound are limited in the provided context, the metabolism of other halogenated compounds provides insight into potential biotransformation routes.

For instance, the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) in hepatocytes from various species, including humans, involves several key pathways. nih.govresearchgate.net The primary routes of metabolism are oxidative deamination and demethylation. nih.govresearchgate.net Oxidative deamination can lead to the formation of alcohol and carboxylic acid metabolites. nih.gov Subsequent demethylation of these products can also occur. nih.govresearchgate.net Similarly, the metabolism of the herbicide 2,4-D (2,4-dichlorophenoxyacetic acid) in plants involves detoxification pathways mediated by enzymes such as cytochrome P450 monooxygenases (Phase I) and glycosyltransferases (Phase II). nih.gov These enzymatic processes modify the compound to facilitate its inactivation and removal. nih.gov The metabolic activation of some halogenated compounds can also lead to the formation of reactive free radical intermediates, which can then interact with cellular components. nih.gov

Future Directions and Emerging Research Avenues for Halogenated Benzamide Compounds

Rational Design of Novel Halogenated Benzamide (B126) Scaffolds with Tunable Specificity

The rational design of new halogenated benzamide scaffolds is centered on understanding and exploiting structure-activity relationships (SAR) to achieve desired biological specificity and potency. The type, position, and number of halogen substituents on the benzamide ring are critical determinants of a molecule's interaction with its biological target.

Halogen atoms can significantly influence the electronic and steric properties of a molecule, thereby modulating its binding affinity and selectivity. For instance, the introduction of a chlorine atom can enhance potency through favorable electronic effects and interactions with the receptor site. drugdesign.org SAR studies on bis-benzamides as inhibitors of the androgen receptor-coactivator interaction revealed that a nitro group at the N-terminus was essential for biological activity. nih.govmdpi.com Such studies provide a roadmap for designing new analogs with improved therapeutic profiles.

Future design strategies will increasingly rely on a deep understanding of the target's binding pocket. By identifying specific regions where halogen bonding can be effectively utilized, medicinal chemists can design molecules with enhanced affinity and selectivity. nih.govjst.go.jp The ability of halogens to form these specific non-covalent interactions is a key advantage in designing targeted therapies.

Table 1: Influence of Halogen Substitution on Biological Activity of Benzamide Derivatives

| Compound/Scaffold | Halogen Substituent(s) | Biological Target | Key Finding |

|---|---|---|---|

| Kynurenic acid derivatives | 7-Chloro | Glycine antagonist | 70-fold increase in potency compared to the parent compound. drugdesign.org |

| Kynurenic acid derivatives | 5-Iodo, 7-Chloro | Glycine antagonist | 1000-fold increase in potency compared to the parent compound. drugdesign.org |

| Bis-benzamides | Varied, with N-terminal nitro group | Androgen Receptor-Coactivator Interaction | The nitro group was found to be essential for potent antiproliferative activity in prostate cancer cells. nih.govmdpi.com |

Exploration of Diverse Reaction Chemistries for Advanced Derivatization

The synthesis of novel halogenated benzamide derivatives is being revolutionized by the exploration of diverse and efficient reaction chemistries. Modern synthetic methods allow for precise and versatile modifications of the benzamide scaffold, enabling the creation of extensive compound libraries for biological screening.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of derivatized benzamides. researchgate.netyoutube.comsigmaaldrich.com For example, palladium-catalyzed coupling reactions can be used to introduce various aryl or alkyl groups at specific positions on the benzamide ring. nih.gov Iron-catalyzed Kumada cross-coupling has also been shown to be effective for the functionalization of chlorobenzamides with alkyl Grignard reagents. researchgate.net

Another significant area of development is C-H activation, which allows for the direct functionalization of carbon-hydrogen bonds. researchgate.net This atom-economical approach avoids the need for pre-functionalized starting materials. Rhodium(III)-catalyzed C-H activation of benzamides has been used to synthesize various heterocyclic structures. acs.orgoup.comnih.gov These advanced synthetic methods are crucial for rapidly generating molecular diversity and exploring new chemical space.

Table 2: Modern Synthetic Methodologies for Benzamide Derivatization

| Reaction Type | Catalyst/Reagent | Substrate | Product | Reference |

|---|---|---|---|---|

| C-H Activation/Annulation | Co(acac)₂·2H₂O | Benzamides and fluoroalkylated alkynes | 3- and 4-fluoroalkylated isoquinolinones | nih.gov |

| C-H Arylation | Palladium complex on magnetic nanoparticles | Benzamides and aryl iodides | Ortho-arylated benzamides | acs.org |

| Cross-Coupling | Palladium(II) acetate (B1210297) with a biarylphosphine ligand | Amides and aryl chlorides | N-aryl amides | nih.gov |

Development and Application of Advanced Computational Approaches for Predictive Molecular Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the predictive design of molecules with desired properties and reducing the time and cost associated with experimental screening. nih.govtaylorandfrancis.compatsnap.com For halogenated benzamides, computational approaches are particularly valuable for predicting binding modes, affinities, and potential toxicities.

Molecular docking is a widely used technique to predict the preferred orientation of a ligand when bound to a receptor. researchgate.netresearchgate.net For halogenated benzamides, docking studies can reveal the importance of halogen bonds in ligand-protein interactions and guide the design of more potent inhibitors. nih.govjst.go.jp For instance, docking studies of halogen-substituted compounds with the 17β-HSD1 protein showed that the binding energy trend was F < Cl < Br < I, indicating that heavier halogens formed stronger interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are used to correlate the chemical structure of a compound with its biological activity. drugdesign.orgsemanticscholar.org These models can predict the activity of novel halogenated benzamides before they are synthesized. mdpi.comnih.gov A recent study developed a machine learning model, HD-GEM, to predict the toxicity of halogenated aromatic compounds, challenging the assumption that halogenation inherently increases toxicity. nih.gov Such models are crucial for prioritizing compounds for synthesis and testing.

Table 3: Application of Computational Methods in Halogenated Benzamide Research

| Computational Method | Application | Key Insights | Reference |

|---|---|---|---|

| Molecular Docking | Predicting binding of benzamide isomers to protein residues. | The bromine atom plays a key role in ligand-protein interactions, utilizing σ-hole and π-hole contacts. nih.govresearchgate.net | nih.govjst.go.jpresearchgate.net |

| Molecular Dynamics (MD) Simulations | Assessing the stability of halogen-substituted inhibitors with 17β-HSD1. | Bromine-substituted compounds showed excellent structural stability with the protein. | nih.gov |

| QSAR | Modeling the antiproliferative activity of halogen-substituted benzothiazoles. | Elucidated the effects of substituents based on the topological and spatial distribution of atomic properties. | mdpi.com |

Integration of In Vitro Mechanistic Studies with Novel Synthetic Strategies

The synergy between in vitro mechanistic studies and novel synthetic strategies is crucial for the development of effective and safe therapeutic agents. Understanding how a compound exerts its biological effects at a molecular level provides invaluable information for the design and synthesis of improved analogs.

In vitro assays are used to determine the biological activity of newly synthesized compounds and to elucidate their mechanism of action. nih.govzuj.edu.jo For example, the evaluation of halogenated N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)benzamides led to the discovery of a potent and selective phospholipase D2 inhibitor. acs.orgacs.org The insights gained from these studies, such as the importance of specific halogen substitutions for selectivity, directly inform the next round of synthesis. acs.orgacs.org

Preliminary mechanistic studies can also shed light on the reaction pathways of synthetic transformations, leading to the development of more efficient and selective methods. nih.govresearchgate.net By combining detailed mechanistic understanding with advanced synthetic capabilities, researchers can accelerate the discovery and optimization of novel halogenated benzamide-based compounds for a wide range of applications. The synthesis and biological evaluation of benzamides as mimics of 4-anilinoquinazolines for inhibiting EGFR tyrosine kinase is a prime example of this integrated approach. nih.gov

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 5-Bromo-2,4-dichlorobenzamide?

- Methodological Answer : Utilize a combination of FT-IR (to confirm functional groups like amide C=O stretching ~1650 cm⁻¹), ¹H/¹³C NMR (to identify substitution patterns and bromine/chlorine coupling effects), and mass spectrometry (ESI-MS or GC-MS) for molecular weight confirmation. For structural ambiguity, X-ray crystallography can resolve 3D configurations. Reference data from analogous bromo-chloro benzamides (e.g., 5-Bromo-2-chlorobenzoic acid, IR spectrum in ) can aid interpretation.

Q. How should researchers handle discrepancies in reported melting points or purity levels?

- Methodological Answer : Cross-validate using differential scanning calorimetry (DSC) and HPLC purity assays . Contradictions often arise from differing synthetic routes (e.g., recrystallization solvents or catalysts). For example, >97% purity in bromo-chloro derivatives requires rigorous column chromatography (as seen in 4-Bromo-2-chlorophenylacetic acid purification ). Document solvent systems and temperature gradients to ensure reproducibility.

Q. What safety protocols are critical for handling this compound in lab settings?

- Methodological Answer : Follow GHS guidelines for halogenated aromatics: use fume hoods, PPE (nitrile gloves, lab coats), and avoid skin contact. Store at 0–6°C if unstable (similar to 2-Bromo-6-chlorophenylboronic acid ). For spills, neutralize with inert adsorbents (vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

- Methodological Answer : Apply a 2³ factorial design to test variables: temperature (80–120°C), catalyst loading (0.5–2 mol%), and reaction time (12–24 hrs). Use ANOVA to identify significant factors. For example, in analogous benzamide syntheses, higher catalyst concentrations reduced by-products but increased costs . Prioritize interactions (e.g., temperature × time) to maximize yield while minimizing halogen displacement side reactions.

Q. What computational tools predict reactivity or regioselectivity in bromo-chloro benzamide derivatives?

- Methodological Answer : Employ DFT calculations (Gaussian or ORCA) to model electrophilic aromatic substitution trends. Compare frontier molecular orbitals (HOMO/LUMO) to predict bromine/chlorine activation. For instance, meta-chlorine in 5-Bromo-1,3-dichloro-2-fluorobenzene stabilizes intermediates via inductive effects . Pair with COMSOL Multiphysics for reaction kinetics simulations, integrating AI to refine parameters .

Q. How do researchers resolve contradictions in synthetic methodologies for halogenated benzamides?

- Methodological Answer : Conduct mechanistic studies (e.g., isotopic labeling or in-situ NMR) to track intermediate formation. For example, competing SNAr vs. radical pathways in 5-Bromo-3-chloro-N-methylpyrazin-2-amine synthesis can lead to divergent products. Validate with LC-MS/MS to detect trace by-products and adjust protecting groups (e.g., trifluoromethyl vs. methoxy) to steer selectivity .

Q. What strategies improve the stability of this compound under catalytic conditions?

- Methodological Answer : Screen stabilizing ligands (e.g., phosphines or N-heterocyclic carbenes) to prevent dehalogenation. For Pd-catalyzed couplings, use low-oxygen environments (Schlenk line) and aprotic solvents (DMF, THF). Reference degradation studies on 5-Bromo-2-chloro-4-methylpyridine, where electron-withdrawing groups reduced aryl-Br cleavage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.